molecular formula C4H5O2S2- B1255305 Asparagusate

Asparagusate

Cat. No.: B1255305
M. Wt: 149.2 g/mol
InChI Key: AYGMEFRECNWRJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Asparagusate (CAS 2224-02-4; C 4 H 5 O 2 S 2 - ), also known as 1,2-dithiolane-4-carboxylate, is the anionic form of asparagusic acid, a naturally occurring organosulfur compound found in asparagus (Asparagus officinalis L.) . This compound features a unique 1,2-dithiolane ring system, which is a five-membered cyclic disulfide, and is responsible for its distinctive chemical reactivity and biological activity . The strain inherent in the 1,2-dithiolane ring makes it a key structure for studying thiol-disulfide interchange reactions, forming the basis for its application in novel mechanisms for effective cellular uptake of therapeutics . Research indicates that the asparagusic acid moiety and its derivatives can be utilized as a component in a "unique approach" to facilitate the intracellular transport of molecular cargoes via thiol-mediated uptake . In its natural context, asparagusic acid is believed to function as a plant defense agent, with studies demonstrating significant nematocidal activity, helping to protect asparagus plants from parasitic nematodes, as well as possessing antifungal and insect-repelling properties . From a biochemical perspective, specific enzymes known as this compound dehydrogenases I and II, which have been isolated from asparagus mitochondria, catalyze the reaction between reduced this compound and NAD+ . This product is intended for research purposes only, such as investigating its potential biological activities, exploring its role as a synthetic building block, and studying its enzyme interactions. It is strictly For Research Use Only. Not for diagnostic, therapeutic, or personal consumption. Please refer to the safety data sheet prior to use.

Properties

Molecular Formula

C4H5O2S2-

Molecular Weight

149.2 g/mol

IUPAC Name

dithiolane-4-carboxylate

InChI

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)/p-1

InChI Key

AYGMEFRECNWRJC-UHFFFAOYSA-M

Canonical SMILES

C1C(CSS1)C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1.1 Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the efficacy of asparagusic acid against Echinococcus multilocularis, a parasitic infection causing alveolar echinococcosis. In vitro and in vivo studies demonstrated that asparagusic acid exhibits significant antiparasitic activity, reducing the viability of protoscoleces and metacestode vesicles. The compound was shown to induce apoptosis in germinal cells, evidenced by increased levels of reactive oxygen species (ROS) and caspase-3 activity, indicating its potential as a therapeutic agent for managing echinococcosis .

Table 1: Efficacy of Asparagusic Acid Against Echinococcus multilocularis

Concentration (μM)Protoscoleces Survival Rate (%)Caspase-3 Activity (Relative Units)
01001
10752
20504
40256

1.2 Cellular Uptake Enhancement

Asparagusic acid has been shown to enhance cellular uptake of therapeutic agents. Its unique structure allows it to facilitate the transport of molecular cargoes across cell membranes. This property is particularly useful in drug delivery systems where increased cellular uptake can lead to improved therapeutic outcomes .

Biochemical Research

2.1 Solid-Phase Peptide Synthesis

The incorporation of asparagusic acid modified lysine into peptide sequences has been reported to significantly enhance cellular uptake. This modification is crucial for developing peptides with improved bioavailability and efficacy in therapeutic applications .

Table 2: Impact of Asparagusic Acid on Peptide Uptake

Peptide ModificationCellular Uptake Increase (%)
Standard Lysine10
Asparagusic Acid Modified50

Potential Neurological Applications

Asparagusic acid has been investigated for its potential role in treating neurological disorders such as Parkinson's disease. Research indicates that it may help restore copper and sulfur homeostasis in nerve cells, which is critical for maintaining neuronal health .

Case Study: Parkinson's Disease Treatment

A study involving animal models demonstrated that administration of asparagusic acid led to improvements in symptoms associated with Parkinson's disease, including tremors and rigidity. The mechanism appears to involve modulation of metal ion concentrations within neuronal tissues .

Preparation Methods

Aqueous Extraction from Asparagus Shoots

Asparagusic acid is naturally biosynthesized in etiolated asparagus shoots. The extraction process begins with homogenizing young asparagus spears in aqueous solvents. Early isolation protocols involved boiling shoots in water, followed by filtration and lyophilization to concentrate the extract. Subsequent purification steps typically employ ion-exchange chromatography or recrystallization to isolate asparagusic acid from co-occurring derivatives like dihydroasparagusic acid and S-acetyldihydroasparagusic acid.

Notably, the yield of asparagusic acid varies with asparagus cultivar and growth conditions. Etiolated shoots, which lack chlorophyll, produce higher concentrations of asparagusic acid compared to green varieties. Post-harvest processing, such as immediate freezing or methanol fixation, is critical to prevent enzymatic degradation of the compound.

Chemical Synthesis Approaches

Laboratory Synthesis from Diethyl Bis(hydroxymethyl)malonate

StepReagents/ConditionsIntermediate
1HI, 100°C, 12 hrβ,β'-diiodoisobutyric acid
2Na₂CS₃, H₂SO₄, 25°CDihydroasparagusic acid
3DMSO, 80°C, 2 hrAsparagusic acid

Alternative Synthetic Routes

Prior syntheses, such as Jansen’s method, utilized malonic acid derivatives but faced challenges in controlling disulfide ring formation. Modern approaches favor the diethyl bis(hydroxymethyl)malonate route for its reproducibility and scalability.

Biosynthetic Pathways

Asparagusic acid is derived from isobutyric acid via a pathway involving sulfur incorporation and cyclization. Isotopic labeling studies suggest that cysteine or methionine contributes sulfur atoms, though the exact enzymes (e.g., sulfurtransferases) remain uncharacterized. Transcriptomic analyses of A. officinalis have identified candidate genes, including steroid-22-hydroxylases and glycosyltransferases, which may participate in secondary metabolite biosynthesis .

Q & A

How can researchers formulate a well-defined research question for studying Asparagusate’s biochemical properties?

  • Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does this compound (intervention) influence [specific metabolic pathway] (outcome) in [cell type/organism] (population) compared to [control compound] (comparison) under [experimental conditions] (time)?" Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Avoid overly broad questions; refine scope using systematic literature reviews to identify knowledge gaps .

Q. What are the best practices for conducting a systematic literature review on this compound’s known interactions?

  • Methodology :
  • Use databases like PubMed, SciFinder, and Web of Science with search terms such as "this compound AND (biosynthesis OR metabolic pathway OR enzymatic activity)".
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, in vitro/in vivo models) to filter results.
  • Synthesize findings using tables categorizing interactions (e.g., substrates, inhibitors, cofactors) and highlight contradictory results for further investigation .

Q. How should researchers design a hypothesis-driven study to validate this compound’s proposed mechanisms of action?

  • Experimental Design :
  • Start with a null hypothesis (e.g., "this compound has no significant effect on [target enzyme] activity").
  • Use dose-response assays (e.g., varying this compound concentrations) with appropriate controls (e.g., negative controls with solvent-only, positive controls with known inhibitors).
  • Validate results through orthogonal methods (e.g., kinetic assays paired with mass spectrometry) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s role in redox reactions across studies?

  • Analytical Approach :
  • Conduct meta-analyses to compare experimental conditions (e.g., pH, temperature, cofactor availability) that may explain discrepancies .
  • Perform sensitivity analyses to identify outliers or methodological variations (e.g., differences in assay protocols or instrument calibration) .
  • Replicate key experiments under standardized conditions to isolate variables .

Q. What advanced techniques are suitable for elucidating this compound’s structural interactions with target proteins?

  • Methodology :
  • Use X-ray crystallography or cryo-EM for high-resolution structural data.
  • Pair with molecular dynamics simulations to model binding kinetics under physiological conditions.
  • Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .

Q. How can researchers optimize experimental protocols to minimize artifacts in this compound stability assays?

  • Best Practices :
  • Pre-screen storage conditions (e.g., temperature, light exposure) using HPLC or UV-Vis spectroscopy to assess degradation rates.
  • Include stability-indicating assays (e.g., forced degradation studies under acidic/alkaline conditions) .
  • Document all procedural details (e.g., buffer composition, handling time) to ensure reproducibility .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?

  • Analytical Framework :
  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.
  • Use pathway enrichment analysis (e.g., KEGG, GO) for transcriptomic/proteomic data integration.
  • Address multiple-testing bias with false discovery rate (FDR) correction .

Data Management and Reproducibility

Q. How should researchers document this compound-related data to ensure reproducibility?

  • Guidelines :
  • Provide raw data (e.g., chromatograms, spectra) in supplementary materials with metadata (e.g., instrument settings, software versions) .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Publish protocols on platforms like Protocols.io to enhance transparency .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Quality Control :
  • Characterize each batch using NMR and HPLC-PDA to verify purity and consistency.
  • Implement statistical process control (SPC) charts to monitor synthesis parameters (e.g., yield, byproducts) .

Ethical and Interdisciplinary Considerations

Q. How can researchers integrate this compound studies with emerging fields like synthetic biology or metabolomics?

  • Interdisciplinary Methods :
  • Collaborate with computational biologists to model this compound’s metabolic flux using constraint-based reconstruction and analysis (COBRA) .
  • Apply CRISPR-Cas9 gene editing to engineer organisms for enhanced this compound production or modified pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asparagusate
Reactant of Route 2
Asparagusate

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